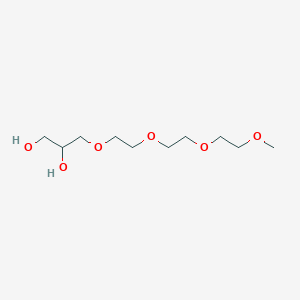
4-bromo-2-chloro-1-(4-methylphenyl)sulfonylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-chloro-1-(4-methylphenyl)sulfonylindole is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound features a bromine and chlorine atom attached to the indole ring, along with a sulfonyl group linked to a methylphenyl moiety
Vorbereitungsmethoden
The synthesis of 4-bromo-2-chloro-1-(4-methylphenyl)sulfonylindole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoindole, 2-chloroaniline, and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The initial step involves the bromination of indole to introduce the bromine atom at the 4-position. This is followed by chlorination to add the chlorine atom at the 2-position. The final step involves the sulfonylation reaction, where 4-methylbenzenesulfonyl chloride reacts with the indole derivative to form the desired compound.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity. Techniques like column chromatography and recrystallization are often employed for purification.
Analyse Chemischer Reaktionen
4-bromo-2-chloro-1-(4-methylphenyl)sulfonylindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones. Reduction reactions can convert the sulfonyl group to a sulfide.
Coupling Reactions: The indole ring can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with aryl or vinyl boronic acids.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-chloro-1-(4-methylphenyl)sulfonylindole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound’s indole core is a common motif in many biologically active molecules. It is studied for its potential as a lead compound in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Medicine: Research is ongoing to explore its potential therapeutic applications. The compound’s ability to interact with biological targets makes it a candidate for developing new drugs.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of 4-bromo-2-chloro-1-(4-methylphenyl)sulfonylindole involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfonyl group enhances its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
4-bromo-2-chloro-1-(4-methylphenyl)sulfonylindole can be compared with other indole derivatives:
4-Bromo-2-chloro-1H-indole: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.
4-Methylsulfonyl-1H-indole: Lacks the bromine and chlorine atoms, affecting its substitution reactions and biological activity.
2-Chloro-1H-indole: Lacks the bromine and sulfonyl groups, leading to different applications and reactivity.
The presence of the bromine, chlorine, and sulfonyl groups in this compound makes it unique and versatile for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H11BrClNO2S |
|---|---|
Molekulargewicht |
384.7 g/mol |
IUPAC-Name |
4-bromo-2-chloro-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C15H11BrClNO2S/c1-10-5-7-11(8-6-10)21(19,20)18-14-4-2-3-13(16)12(14)9-15(18)17/h2-9H,1H3 |
InChI-Schlüssel |
GZHAJJUYBRPOGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2Cl)C(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethynylbenzo[c][1,2,5]thiadiazole](/img/structure/B8572906.png)







![2-(3-Bromopropoxy)dibenzo[b,d]furan](/img/structure/B8572953.png)

![1-Methyl-2-[(2-methyl-2-propenyl)oxy]benzene](/img/structure/B8572957.png)



